molecular formula C25H21N2NaO8S B606973 DBCO-Sulfo-NHS ester CAS No. 1400191-52-7

DBCO-Sulfo-NHS ester

Cat. No. B606973
M. Wt: 532.5
InChI Key: PKYNXHGWDPECPK-UHFFFAOYSA-N
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Description

DBCO-Sulfo-NHS Ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers . It is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .


Synthesis Analysis

The synthesis of Sulfo-DBCO-NHS ester mainly involves organic synthesis and bio-orthogonal reactions. The compound is usually prepared with DBCO (dibenzocyclooctyne) and active esters as raw materials, and after a series of reaction processes, the sulfonic acid group is finally introduced . In the bio-orthogonal reaction stage, Sulfo-DBCO-NHS ester can react specifically with amines in cells or on biomolecules to achieve protein modification .


Molecular Structure Analysis

The chemical formula of DBCO-Sulfo-NHS ester is C25H21N2NaO8S, with an exact mass of 532.09 and a molecular weight of 532.500 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Chemical Reactions Analysis

DBCO-NHS ester is commonly used in bioconjugation. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .


Physical And Chemical Properties Analysis

DBCO-Sulfo-NHS ester is a water-soluble sulfonated reagent containing a DBCO moiety . It can be used for simple and efficient labeling of antibodies, proteins, and any other primary amine-bearing macromolecules with a DBCO moiety in 100% aqueous buffers .

Scientific Research Applications

DBCO-Sulfo-NHS ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and any other primary amine-containing macromolecules with DBCO moiety in 100% aqueous buffers . It is commonly used for copper-free Click Chemistry reactions . Here are some applications of DBCO-Sulfo-NHS ester:

  • Bioconjugation in Protein Biology

    • DBCO-Sulfo-NHS ester is used for the covalent modification of nano-sized metal-organic frameworks (NMOFs) with nucleic acids via click chemistry during the synthesis stimuli-responsive DNA-gated NMOFs .
    • The method involves the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
    • The result is a stable triazole linkage . These NMOFs can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in targeted drug release systems .
  • Crosslinking in Protein Biology

    • DBCO-Sulfo-NHS ester is used in crosslinking or labeling peptides and proteins such as antibodies .
    • The method involves the use of chemical groups that react with primary amines (–NH2). Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .
    • The result is a covalent bond with primary amines .
  • Fluorescent Labeling

    • DBCO-Sulfo-NHS ester is used in fluorescent labeling .
    • The method involves the use of DBCO-Sulfo-NHS ester to label antibodies, proteins, and any other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers .
    • The result is a fluorescently labeled compound that can be used in various biological research applications .
  • Drug Delivery Systems

    • DBCO-Sulfo-NHS ester is used in the development of drug delivery systems .
    • The method involves the covalent modification of nano-sized metal-organic frameworks (NMOFs) with nucleic acids via click chemistry .
    • The result is stimuli-responsive DNA-gated NMOFs that can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in targeted drug release systems .
  • Synthesis of Stimuli-Responsive DNA-Gated NMOFs

    • DBCO-Sulfo-NHS ester may be used for the covalent modification of nano-sized metal-organic frameworks (NMOFs) with nucleic acids via click chemistry during the synthesis stimuli-responsive DNA-gated NMOFs .
    • The method involves the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
    • The result is a stable triazole linkage . These NMOFs can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in targeted drug release systems .
  • Labeling of Antibodies, Proteins, and Other Primary Amine-Containing Macromolecules

    • DBCO-Sulfo-NHS ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and any other primary amine-containing macromolecules with DBCO moiety in 100% aqueous buffers .
    • The method involves the use of DBCO-Sulfo-NHS ester to label antibodies, proteins, and any other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers .
    • The result is a labeled compound that can be used in various biological research applications .

Future Directions

DBCO-Sulfo-NHS Ester has a wide range of applications, especially in biomedical research and clinical applications . For example, it can be used to label or modify biomolecules such as proteins, antibodies, and nucleic acids . It can also be used to connect fluorescent dyes or radioactive isotopes to proteins for cell tracing, protein localization, and molecular imaging research .

properties

IUPAC Name

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKHPYSXPCJSPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N2NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-Sulfo-NHS ester

Citations

For This Compound
10
Citations
HJ Lee, GM Fernandes-Cunha, I Putra… - … applied materials & …, 2017 - ACS Publications
… To evaluate the EGF immobilization as a function of the concentration of DBCO-sulfo-NHS ester, we applied 0.001–1 mg/mL of DBCO-sulfo-NHS for collagen surface modification. After …
Number of citations: 32 pubs.acs.org
H Wu - 2021 - spectrum.library.concordia.ca
… with DBCO-sulfo-NHS ester first and then wash off the unbound esters, then we can process … Based on the new plan, we tested click chemistry again with this DBCO-sulfo-NHS ester …
Number of citations: 1 spectrum.library.concordia.ca
P Le, S Chitoor, C Tu, SJ Lim, AM Smith - Single Cell Metabolism: Methods …, 2020 - Springer
… Immediately before conjugation, prepare a 10 mM DBCO-sulfo-NHS ester solution by dissolving 1 mg of DBCO-sulfo-NHS ester powder in 188 μL of anhydrous DMSO in a glass vial …
Number of citations: 6 link.springer.com
F Civitci, J Shangguan, T Zheng, K Tao, M Rames… - 2020 - researchsquare.com
DNA point accumulation for imaging in nanoscale topography (DNA-PAINT) facilitates multiplexing in superresolution microscopy but is practically limited by slow imaging speed. We …
Number of citations: 1 www.researchsquare.com
Y Yang, Y Wang, Z Chao, Y Yang, Y Fang… - Advanced …, 2023 - Wiley Online Library
The enhancement of immunotherapy is an emerging direction to develop highly effective and practical cancer therapeutic methods. Here a triply enhanced immunotherapy drug (TEID) …
Number of citations: 3 onlinelibrary.wiley.com
JA Jones, NP McMahon, T Zheng, J Eng, K Chin… - Scientific Reports, 2021 - nature.com
… NHS ester conjugation of antibody, 10 µl of 1 M sodium bicarbonate (NaHCO 3 , ThermoFisher Scientific) was added in 1X PBS, pH 7.4 prior to modification by DBCO sulfo-NHS ester (…
Number of citations: 12 www.nature.com
JJ Loke, S Hoon, A Miserez - ACS Applied Materials & Interfaces, 2022 - ACS Publications
… of SlRF-B1 nanoparticles were first functionalized with different NHS ester-containing click chemistry molecules (SI Table S2), with copper-free click chemistry DBCO-Sulfo-NHS ester …
Number of citations: 5 pubs.acs.org
JJ Loke - 2022 - dr.ntu.edu.sg
Squids are masters of camouflage in the Animal Kingdom. They use metachrosis to dynamically control the morphology of dermal cells – chromatophore and iridophore – that regulate …
Number of citations: 0 dr.ntu.edu.sg
S Zhu, JD Welsh, LF Brass, SL Diamond - Journal of Thrombosis and …, 2016 - Elsevier
… Reagents and antibodies used in this study are listed as follows: DBCO‐Sulfo‐NHS Ester (Click Chemistry Tools, Scottsdale, AZ, USA), azide‐free anti‐human CD61 antibody (…
Number of citations: 17 www.sciencedirect.com
Z Chen, G Yin, J Wei, T Qi, Z Qian, Z Wang, S Zong… - Analytical …, 2022 - pubs.rsc.org
… In the experiment, the antibody was first coupled with the docking strands through DBCO-sulfo-NHS ester. The five docking strands were respectively coupled with five cell surface …
Number of citations: 4 pubs.rsc.org

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